methanone dihydrochloride CAS No. 1286265-79-9](/img/structure/B2592609.png)
[4-(Aminomethyl)piperidin-1-yl](pyridin-4-yl)methanone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride” is a chemical compound with the formula C12H17N3O・2HCl . It is used for research and development . The compound is not classified under the GHS classification .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring bound to a pyridine ring through a methanone group . The compound also contains two hydrochloride ions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 292.2 . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the available resources .Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed methodologies for the synthesis and characterization of related compounds, demonstrating the chemical versatility and potential of [4−(Aminomethyl)piperidin−1−yl](pyridin−4−yl)methanonedihydrochloride. For instance, Wu Feng (2011) reported on the three-component synthesis of a novel pyridine derivative using malononitrile, 4-methoxybenzaldehyde, and piperidine, showcasing an efficient synthetic route for related compounds (Wu Feng, 2011). Similarly, Zheng Rui (2010) explored the synthesis of a closely related compound through amidation, Friedel-Crafts acylation, and hydration, achieving a significant yield and demonstrating the compound's synthetic accessibility (Zheng Rui, 2010).
Antimicrobial Activity
Research into the antimicrobial properties of pyridine derivatives, including those structurally similar to [4−(Aminomethyl)piperidin−1−yl](pyridin−4−yl)methanonedihydrochloride, has shown promising results. Patel et al. (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, revealing variable and modest activity against investigated strains of bacteria and fungi, indicating potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Structural Studies and Theoretical Calculations
Karthik et al. (2021) conducted thermal, optical, etching, and structural studies, along with theoretical calculations on a synthesized compound, revealing significant insights into the compound's stability and electronic properties. The study emphasized the importance of structural and electronic analyses in understanding the physicochemical properties of such compounds (Karthik et al., 2021).
Medicinal Chemistry Applications
A noteworthy application in medicinal chemistry is the pharmacological evaluation of novel derivatives as TRPV4 antagonists for pain treatment, as described by Tsuno et al. (2017). This research identified specific derivatives showing analgesic effects in animal models, highlighting the therapeutic potential of structurally related compounds in pain management (Tsuno et al., 2017).
Propriétés
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-pyridin-4-ylmethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2ClH/c13-9-10-3-7-15(8-4-10)12(16)11-1-5-14-6-2-11;;/h1-2,5-6,10H,3-4,7-9,13H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLUHOADMRFJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC=NC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/no-structure.png)
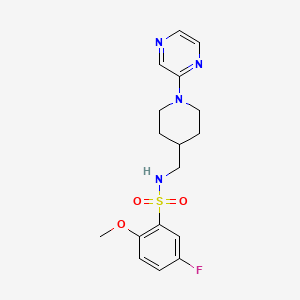


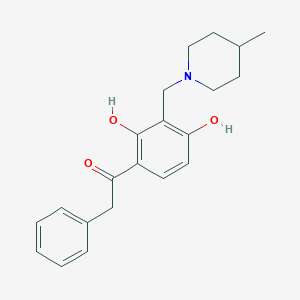

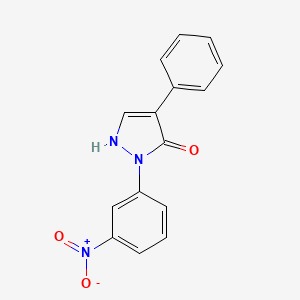
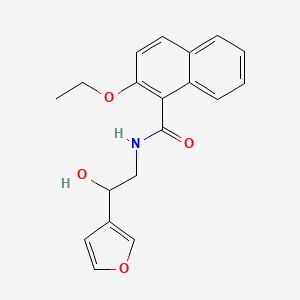
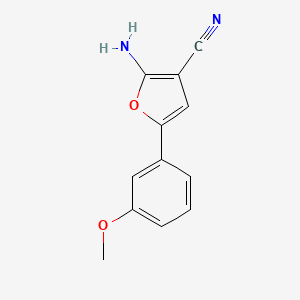
![2-(4-Acetylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2592542.png)
![Methyl 2-[(3-chlorophenyl)carbamoylamino]thiophene-3-carboxylate](/img/structure/B2592543.png)
![(11Z)-N-(2-methoxyphenyl)-11-[(3,4,5-trimethoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2592546.png)
![(E)-2,4-dichloro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2592547.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(pyridin-3-yl)methanone](/img/structure/B2592549.png)